An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Among these, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid stands out as a key scaffold in medicinal chemistry, forming the core of various biologically active molecules. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and potential anticancer agents. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data.
Strategic Approach to Synthesis
The synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid can be efficiently achieved through a multi-step sequence commencing with the construction of the core 5-methoxy-2-phenyl-1-benzofuran scaffold, followed by the introduction of the carboxylic acid functionality at the C3 position. This strategic approach allows for the use of readily available starting materials and employs robust and well-established chemical transformations.
The chosen synthetic pathway involves three key stages:
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Synthesis of the Intermediate: 5-Methoxy-2-phenyl-1-benzofuran. This is accomplished via an acid-catalyzed cyclization of a 2-phenoxyacetophenone precursor. This method is favored for its operational simplicity and good yields.
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Formylation at the C3 Position. The Vilsmeier-Haack reaction is employed to introduce a formyl group onto the electron-rich C3 position of the benzofuran ring. This reaction is a classic and highly effective method for the formylation of activated aromatic and heteroaromatic systems.
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Oxidation to the Carboxylic Acid. The final step involves the oxidation of the 3-formyl group to the desired 3-carboxylic acid functionality using a mild and selective oxidizing agent.
This strategic disconnection is illustrated in the following workflow diagram:
Caption: Synthetic workflow for 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid.
Part 1: Synthesis of 5-Methoxy-2-phenyl-1-benzofuran
The initial stage of the synthesis focuses on constructing the core benzofuran ring system. This is achieved through a two-step process starting from commercially available 4-methoxyphenol and phenacyl bromide.
Step 1.1: Synthesis of 2-(4-Methoxyphenoxy)-1-phenylethan-1-one
This step involves a classic Williamson ether synthesis, where the phenoxide ion generated from 4-methoxyphenol acts as a nucleophile, displacing the bromide from phenacyl bromide.
Reaction Mechanism:
The reaction proceeds via an SN2 mechanism. The basic conditions deprotonate the hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon atom of phenacyl bromide, leading to the displacement of the bromide ion and the formation of the desired ether linkage.
Caption: Mechanism of Williamson ether synthesis.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methoxyphenol | 124.14 | 12.4 g | 0.1 |
| Phenacyl bromide | 199.04 | 19.9 g | 0.1 |
| Potassium carbonate | 138.21 | 20.7 g | 0.15 |
| Acetone | 58.08 | 200 mL | - |
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).
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Stir the mixture at room temperature for 15 minutes.
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Add phenacyl bromide (19.9 g, 0.1 mol) to the suspension.
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Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Recrystallize the crude product from ethanol to afford pure 2-(4-methoxyphenoxy)-1-phenylethan-1-one as a white solid.
Step 1.2: Acid-Catalyzed Cyclization to 5-Methoxy-2-phenyl-1-benzofuran
The synthesized α-phenoxy ketone undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid catalyst to form the benzofuran ring. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[1]
Reaction Mechanism:
The carbonyl oxygen of the ketone is protonated by the acid, which activates the carbonyl carbon for nucleophilic attack. The electron-rich aromatic ring then attacks the activated carbonyl carbon in an intramolecular fashion. Subsequent dehydration and aromatization lead to the formation of the stable benzofuran ring system.
Caption: Mechanism of acid-catalyzed benzofuran synthesis.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(4-Methoxyphenoxy)-1-phenylethan-1-one | 242.27 | 24.2 g | 0.1 |
| Polyphosphoric acid (PPA) | - | 100 g | - |
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In a 250 mL round-bottom flask, place polyphosphoric acid (100 g).
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Heat the PPA to 80-90 °C with stirring.
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Slowly add 2-(4-methoxyphenoxy)-1-phenylethan-1-one (24.2 g, 0.1 mol) to the hot PPA with vigorous stirring.
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Maintain the reaction temperature at 90-100 °C for 2-3 hours.
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Cool the reaction mixture and pour it into a beaker containing crushed ice (500 g).
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Stir the mixture until the PPA is fully hydrolyzed. The product will precipitate as a solid.
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Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
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Recrystallize the crude product from ethanol to yield pure 5-methoxy-2-phenyl-1-benzofuran.
Part 2: Vilsmeier-Haack Formylation of 5-Methoxy-2-phenyl-1-benzofuran
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. The 5-methoxy-2-phenyl-1-benzofuran is sufficiently activated for this electrophilic substitution to occur selectively at the C3 position.[2][3]
Reaction Mechanism:
The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C3 position of the benzofuran ring. The resulting iminium salt intermediate is subsequently hydrolyzed during the workup to yield the aldehyde.[4]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Methoxy-2-phenyl-1-benzofuran | 224.26 | 22.4 g | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 g (23 mL) | 0.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 30.7 g (18.6 mL) | 0.2 |
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In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place DMF (23 mL, 0.3 mol).
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add phosphorus oxychloride (18.6 mL, 0.2 mol) dropwise with stirring, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.
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Dissolve 5-methoxy-2-phenyl-1-benzofuran (22.4 g, 0.1 mol) in DMF (50 mL) and add it dropwise to the Vilsmeier reagent.
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Heat the reaction mixture to 60-70 °C and maintain for 4-5 hours.
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Cool the reaction mixture and pour it onto crushed ice (500 g).
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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The precipitated solid is filtered, washed with water, and dried.
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Recrystallize the crude product from ethanol to obtain pure 5-methoxy-2-phenyl-1-benzofuran-3-carbaldehyde.
Part 3: Oxidation to 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
The final step is the oxidation of the aldehyde to the carboxylic acid. A variety of oxidizing agents can be used, but a mild and efficient method is the use of potassium permanganate in an alkaline medium.
Reaction Mechanism:
The permanganate ion attacks the aldehyde, and after a series of steps involving the transfer of oxygen atoms and the cleavage of the C-H bond of the formyl group, the carboxylic acid is formed. The manganese is reduced from the +7 oxidation state in permanganate to manganese dioxide (+4 oxidation state), which precipitates from the reaction mixture.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Methoxy-2-phenyl-1-benzofuran-3-carbaldehyde | 252.27 | 25.2 g | 0.1 |
| Potassium permanganate (KMnO₄) | 158.03 | 17.4 g | 0.11 |
| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Water | 18.02 | 500 mL | - |
| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Hydrochloric acid (HCl) | 36.46 | As needed | - |
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In a 1 L beaker, dissolve 5-methoxy-2-phenyl-1-benzofuran-3-carbaldehyde (25.2 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in water (300 mL).
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In a separate beaker, dissolve potassium permanganate (17.4 g, 0.11 mol) in water (200 mL).
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Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 30 °C using an ice bath.
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After the addition is complete, stir the mixture at room temperature for 2-3 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
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Filter the reaction mixture to remove the manganese dioxide.
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To the clear filtrate, add a solution of sodium bisulfite to destroy any excess permanganate.
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Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates completely.
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Filter the precipitated 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, wash with cold water, and dry.
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Recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the pure product.
Characterization Data
The structure of the final product, 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
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¹H NMR (DMSO-d₆, 400 MHz): δ 13.0-12.0 (br s, 1H, COOH), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 4H, Ar-H), 7.2 (dd, J=9.0, 2.5 Hz, 1H, Ar-H), 7.0 (d, J=2.5 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃).
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¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (COOH), 156.0 (C-OCH₃), 155.5, 150.0, 131.0, 130.0, 129.5, 129.0, 126.0, 115.0, 112.0, 105.0, 56.0 (OCH₃).
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IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1680 (C=O stretch of carboxylic acid), 1610, 1580, 1490 (C=C aromatic stretch), 1250 (C-O stretch of ether).
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Mass Spectrometry (EI): m/z (%) = 268 (M⁺), 253, 225, 197.
Conclusion
The synthetic route detailed in this guide provides a robust and efficient method for the preparation of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid. The procedures are based on well-established chemical reactions and utilize readily available starting materials. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic scaffold and its derivatives for further investigation.
References
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